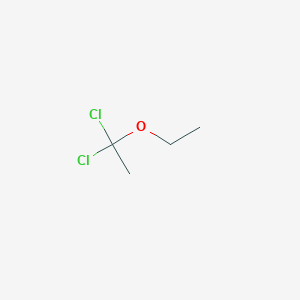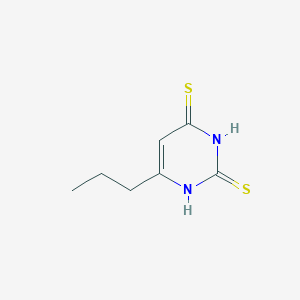
6-Propylpyrimidine-2,4(1H,3H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propylpyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a propyl group at the 6th position and two thioketone groups at the 2nd and 4th positions of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylpyrimidine-2,4(1H,3H)-dithione typically involves the reaction of appropriate pyrimidine precursors with sulfur-containing reagents. One common method is the cyclization of 6-propyl-2,4-diaminopyrimidine with carbon disulfide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the dithione moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Propylpyrimidine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithione groups can yield the corresponding thiols or thioethers, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are performed in polar solvents like DMF or acetonitrile, often with a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of sulfur-containing enzymes.
Medicine: Studied for its anticancer and antimicrobial properties, with some derivatives showing promising activity against certain cancer cell lines and bacterial strains.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 6-Propylpyrimidine-2,4(1H,3H)-dithione involves its interaction with molecular targets, often through the formation of covalent bonds with thiol groups in proteins or enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methylpyrimidine-2,4(1H,3H)-dithione
- 6-Ethylpyrimidine-2,4(1H,3H)-dithione
- 6-Butylpyrimidine-2,4(1H,3H)-dithione
Uniqueness
6-Propylpyrimidine-2,4(1H,3H)-dithione is unique due to the specific length and structure of its propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound of interest for further research and application.
Propriétés
Numéro CAS |
51678-08-1 |
|---|---|
Formule moléculaire |
C7H10N2S2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
6-propyl-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C7H10N2S2/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11) |
Clé InChI |
LPAPMFOXDHFLRA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=S)NC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


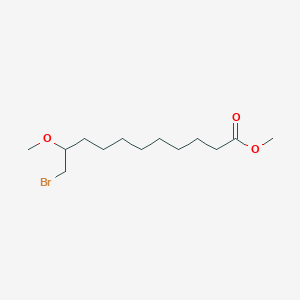
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
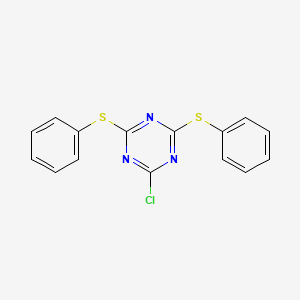
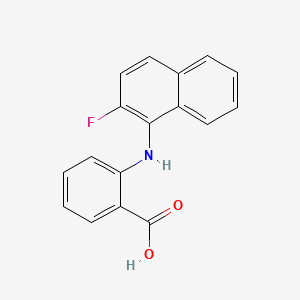
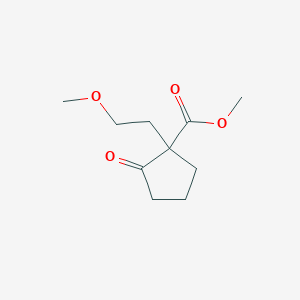
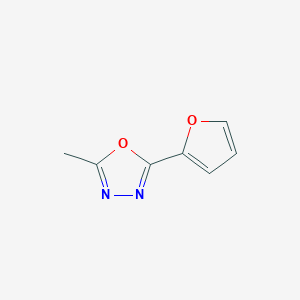
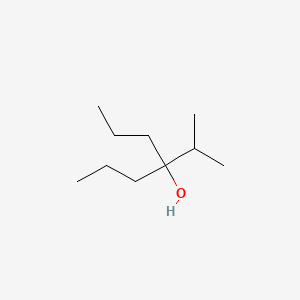
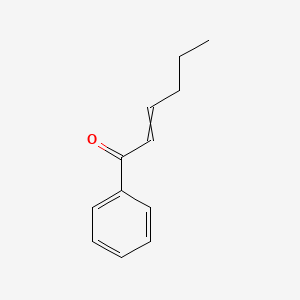
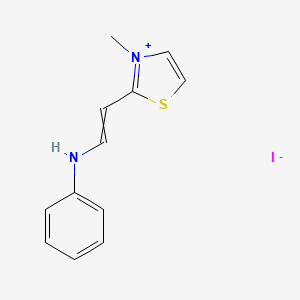
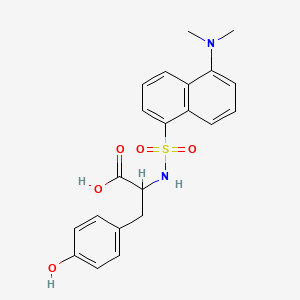
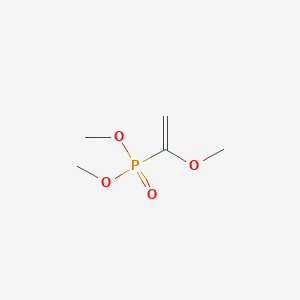
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
